8-Ethoxy-4-methylquinolin-2-ol
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Overview
Description
8-Ethoxy-4-methylquinolin-2-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-4-methylquinolin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40), forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-4-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
8-Ethoxy-4-methylquinolin-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-methylquinolin-4-ol: This compound has a similar structure but with different positions of the ethoxy and methyl groups.
2-Methylquinolin-8-ol: Another quinoline derivative with a different substitution pattern.
Uniqueness
8-Ethoxy-4-methylquinolin-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-ethoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-10-6-4-5-9-8(2)7-11(14)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
RVFVXTZVGKLLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=O)C=C2C |
Origin of Product |
United States |
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